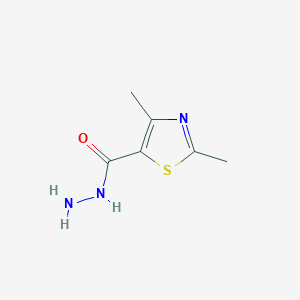

2,4-Dimethylthiazole-5-carbohydrazide

説明

The exact mass of the compound 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylthiazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylthiazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGDPVYDXLQXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372496 | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99357-25-2 | |

| Record name | 2,4-Dimethyl-5-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99357-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99357-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dimethylthiazole-5-carbohydrazide

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Strategic Imperative: The Thiazole Scaffold in Modern Drug Discovery

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent aromaticity and diverse reactive sites enable it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] This has led to the successful development of numerous clinically approved drugs with activities spanning anti-inflammatory, antibacterial, antiviral, anticancer, and antifungal indications.[1][3][4] The incorporation of a carbohydrazide moiety at the 5-position of the 2,4-dimethylthiazole ring system creates a valuable synthetic intermediate. This functional group provides a reactive handle for the construction of more complex molecular architectures, such as Schiff bases, hydrazones, and other heterocyclic systems, which are themselves associated with a broad spectrum of pharmacological activities.[4] This guide provides a detailed, mechanistically-driven protocol for the synthesis of 2,4-dimethylthiazole-5-carbohydrazide, coupled with a comprehensive analytical workflow for its unambiguous characterization.

The Synthetic Blueprint: From Precursors to Product

The synthesis of 2,4-dimethylthiazole-5-carbohydrazide is most efficiently achieved via a two-step sequence commencing with the well-established Hantzsch thiazole synthesis. This method is favored for its reliability and the commercial availability of the starting materials.

2.1. Visualizing the Synthesis

Sources

An In-Depth Technical Guide to 2,4-Dimethylthiazole-5-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,4-Dimethylthiazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore a detailed, plausible synthetic pathway, and discuss its potential as a scaffold in drug discovery based on the known bioactivities of its constituent functional groups.

Core Compound Identification and Properties

IUPAC Name: 2,4-dimethyl-1,3-thiazole-5-carbohydrazide[1] CAS Number: 99357-25-2[2]

The structural foundation of this molecule is a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core is substituted with two methyl groups at positions 2 and 4, and a carbohydrazide group at position 5. The carbohydrazide functional group is a key reactive handle and a known pharmacophore in various therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dimethylthiazole-5-carbohydrazide is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃OS | [1][3] |

| Molecular Weight | 171.22 g/mol | [1][3] |

| Appearance | Off-white amorphous powder | [1][3] |

| Melting Point | 142-148 °C | [3] |

| Density | 1.295 g/cm³ | [1] |

Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide

The synthesis of 2,4-dimethylthiazole-5-carbohydrazide can be logically approached in two main stages: the construction of the 2,4-dimethylthiazole-5-carboxylic acid core, followed by the conversion of the carboxylic acid to the corresponding carbohydrazide.

Stage 1: Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings from α-haloketones and a thioamide.[4][5][6] In this proposed pathway, we will utilize a variation of this synthesis to construct the substituted thiazole ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.

-

Thioamide Addition: To the stirred solution, add thioacetamide (1 equivalent).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, ethyl 2,4-dimethylthiazole-5-carboxylate, may precipitate out. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from ethanol.

-

Hydrolysis: The resulting ethyl 2,4-dimethylthiazole-5-carboxylate is then hydrolyzed to the corresponding carboxylic acid. Dissolve the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents). Heat the mixture to reflux for 2-3 hours.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a dilute solution of hydrochloric acid until a pH of 3-4 is reached. The precipitated 2,4-dimethylthiazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction.

-

Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Alkaline Hydrolysis: The use of sodium hydroxide in the hydrolysis step is a standard and efficient method for converting esters to carboxylic acids.

-

Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Caption: Stage 2: Carbohydrazide formation.

Potential Applications in Drug Discovery

While specific biological activity data for 2,4-dimethylthiazole-5-carbohydrazide is not extensively reported in publicly available literature, its structural motifs, the thiazole ring and the carbohydrazide group, are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

The Thiazole Moiety: A Privileged Scaffold

The thiazole ring is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial Activity: Many thiazole-containing compounds exhibit potent antibacterial and antifungal properties.

-

Anticancer Activity: The thiazole scaffold is found in several anticancer agents, where it can interact with various targets involved in cancer progression. [7]* Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential as anti-inflammatory agents.

The Carbohydrazide Moiety: A Versatile Pharmacophore

The carbohydrazide functional group is also a significant pharmacophore in drug design. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the hydrazide group can be readily converted into other functional groups, such as hydrazones, which often exhibit enhanced biological activity. Derivatives of carbohydrazides have been reported to possess:

-

Antitubercular Activity: The hydrazide moiety is a key feature of isoniazid, a first-line drug for the treatment of tuberculosis. [8]* Anticonvulsant Activity: Some carbohydrazide derivatives have shown promise as anticonvulsant agents.

-

Antifungal and Insecticidal Activities: Recent studies have shown that carbohydrazide derivatives can exhibit potent antifungal and insecticidal properties. [9][10]

Synergistic Potential and Future Directions

The combination of the thiazole ring and the carbohydrazide moiety in 2,4-dimethylthiazole-5-carbohydrazide presents an exciting opportunity for the development of novel therapeutic agents. The thiazole core can provide a robust scaffold for interaction with biological targets, while the carbohydrazide group offers a versatile point for derivatization to modulate activity, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a library of derivatives based on the 2,4-dimethylthiazole-5-carbohydrazide scaffold. This could involve the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones, or acylation to form diacylhydrazines. These derivatives should then be screened against a panel of biological targets to identify potential lead compounds for further development.

Caption: Bioactivity potential of the core compound.

Conclusion

2,4-Dimethylthiazole-5-carbohydrazide is a readily accessible heterocyclic compound with significant potential in medicinal chemistry. Its synthesis can be achieved through established and reliable chemical transformations. The presence of both the thiazole and carbohydrazide moieties suggests a broad range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising scaffold and its derivatives.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Chem-Impex. 2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide. Available from: [Link]

-

ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]

-

OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]

-

Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

PubMed. A new procedure for preparation of carboxylic acid hydrazides. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Semantic Scholar. A new procedure for preparation of carboxylic acid hydrazides. Available from: [Link]

-

PubMed. Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Available from: [Link]

-

AMERICAN ELEMENTS. 2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide. Available from: [Link]

- Google Patents. SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]

-

PubMed Central. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Available from: [Link]

-

OUCI. Synthesis and biological evaluation of 2,4-disubstituted thiazole amide derivatives as anticancer agent. Available from: [Link]

-

MDPI. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]

- Google Patents. Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

ResearchGate. (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Available from: [Link]

-

PubMed. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]

-

ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[3][4][11]riazole Derivatives. Available from: [Link]

-

National Institutes of Health. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Available from: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2 - CookeChem [cookechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

Spectroscopic and Synthetic Profile of 2,4-Dimethylthiazole-5-carbohydrazide: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Introduction

Welcome to a comprehensive technical exploration of 2,4-Dimethylthiazole-5-carbohydrazide, a heterocyclic compound of increasing interest within the drug discovery landscape. Thiazole moieties are privileged structures in medicinal chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbohydrazide functional group at the 5-position of the 2,4-dimethylthiazole core introduces a versatile synthetic handle and a key pharmacophoric element capable of forming multiple hydrogen bond interactions, a critical feature for molecular recognition at biological targets.

This guide provides an in-depth analysis of the spectroscopic characteristics of 2,4-Dimethylthiazole-5-carbohydrazide, offering predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to facilitate its unambiguous identification and characterization. Furthermore, a detailed, field-proven synthetic protocol from its common precursor, ethyl 2,4-dimethylthiazole-5-carboxylate, is presented. This document is designed to empower researchers and drug development professionals with the foundational knowledge required to confidently synthesize, characterize, and utilize this promising scaffold in their research endeavors.

Molecular Structure and Physicochemical Properties

2,4-Dimethylthiazole-5-carbohydrazide (C₆H₉N₃OS) is a solid at room temperature with a molecular weight of 171.22 g/mol .[1] Its structure features a central thiazole ring substituted with methyl groups at positions 2 and 4, and a carbohydrazide group at position 5.

Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide

The most direct and efficient synthesis of 2,4-Dimethylthiazole-5-carbohydrazide involves the hydrazinolysis of its corresponding ethyl ester, ethyl 2,4-dimethylthiazole-5-carboxylate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide.

Synthetic Workflow

Caption: Synthetic pathway for 2,4-Dimethylthiazole-5-carbohydrazide.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.1 to 1.2 equivalents) dropwise at room temperature.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ester.

-

Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting solid residue can be triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material and other soluble impurities.

-

Purification: The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or methanol, to yield pure 2,4-Dimethylthiazole-5-carbohydrazide.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 2,4-Dimethylthiazole-5-carbohydrazide, the following data is based on established spectroscopic principles and predictive algorithms, cross-referenced with experimental data from its precursor and related thiazole analogues.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the two methyl groups, the hydrazide protons, and the absence of the ethyl group protons from the precursor.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | s | 3H | C2-CH₃ |

| ~2.50 | s | 3H | C4-CH₃ |

| ~4.50 | br s | 2H | -NH₂ |

| ~8.90 | br s | 1H | -C(O)NH- |

Causality of Signal Assignments:

-

The methyl groups at C2 and C4 are in different electronic environments. The C2-methyl is adjacent to the sulfur and nitrogen atoms, while the C4-methyl is adjacent to the carbon bearing the carbohydrazide group. These differing environments will lead to slightly different chemical shifts.

-

The hydrazide protons (-NH and -NH₂) are expected to be broad signals due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange. Their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C=O (Carbohydrazide) |

| ~162.0 | C2 (Thiazole) |

| ~150.0 | C4 (Thiazole) |

| ~120.0 | C5 (Thiazole) |

| ~19.0 | C2-CH₃ |

| ~16.0 | C4-CH₃ |

Interpretation of Key Signals:

-

The carbonyl carbon of the hydrazide group is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The C2 and C4 carbons of the thiazole ring are also significantly downfield due to their attachment to electronegative heteroatoms (N and S).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |

| ~3200 | Medium, Broad | N-H stretch of -C(O)NH- |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| ~1550 | Medium | C=N stretch (Thiazole ring) |

| 2900-3000 | Weak-Medium | C-H stretch (aliphatic) |

Significance of Vibrational Modes:

-

The presence of strong absorptions in the N-H stretching region (3200-3400 cm⁻¹) and a strong C=O stretch around 1650 cm⁻¹ are definitive indicators of the carbohydrazide functionality.

-

The C=N stretching vibration of the thiazole ring provides evidence for the heterocyclic core.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| m/z | Interpretation |

| 171.05 | [M]⁺, Molecular ion |

| 140.03 | [M - NHNH₂]⁺, Loss of the hydrazinyl group |

| 113.03 | [M - C(O)NHNH₂]⁺, Loss of the carbohydrazide side chain |

Fragmentation Pathway: The primary fragmentation is expected to involve the cleavage of the bond between the thiazole ring and the carbohydrazide group, leading to a stable 2,4-dimethylthiazole cation radical.

Comparative Spectroscopic Data of Precursor

For validation purposes, the experimental data for the starting material, Ethyl 2,4-dimethylthiazole-5-carboxylate , is provided below.

Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS: 7210-77-7)

-

¹H NMR: Signals for the ethyl group (triplet and quartet) and two methyl singlets.

-

Mass Spectrum: Molecular ion peak at m/z = 185.[3] The fragmentation pattern would show the loss of the ethoxy group (-OC₂H₅).

This comparative data highlights the key spectroscopic changes to expect upon conversion of the ester to the hydrazide, namely the disappearance of the ethyl signals in NMR and the shift in the molecular ion peak in the mass spectrum.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic framework for 2,4-Dimethylthiazole-5-carbohydrazide. The predicted spectroscopic data, coupled with a reliable synthetic protocol, offers researchers the necessary tools for the confident synthesis and characterization of this valuable heterocyclic building block. The versatile nature of the carbohydrazide moiety opens up a plethora of possibilities for further derivatization, making this compound an attractive starting point for the development of novel therapeutic agents. As with all predictive data, experimental verification is paramount, and it is our hope that this guide will facilitate and encourage such empirical studies.

References

-

SpectraBase. Ethyl 2,4-dimethyl-(1,3)-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. Ethyl 2,4-dimethylthiazole-5-carboxylate. [Link]

-

PubChem. 2,4-Dimethylthiazole. [Link]

- Google Patents.

Sources

- 1. 2,4-Dimethylthiazole-5-carbohydrazide (99357-25-2) for sale [vulcanchem.com]

- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 3. Ethyl 2,4-dimethylthiazole-5-carboxylate | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of 2,4-Dimethylthiazole-5-carbohydrazide: From Synthesis to Structural Elucidation and In Silico Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2,4-Dimethylthiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are integral to the development of a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The carbohydrazide moiety is also a key pharmacophore known to engage in hydrogen bonding, a critical interaction in drug-receptor binding.[3] Elucidating the three-dimensional atomic arrangement of 2,4-Dimethylthiazole-5-carbohydrazide is paramount for understanding its structure-activity relationship (SAR), optimizing its design for enhanced therapeutic efficacy, and facilitating the development of novel drug candidates. This guide will detail the synthesis of the title compound, outline a systematic approach to its crystallization, provide a step-by-step protocol for single-crystal X-ray diffraction analysis, and discuss the interpretation of the resulting structural data.

Introduction: The Significance of Thiazole-Carbohydrazides in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing molecules that can effectively interact with biological targets.[2] When coupled with a carbohydrazide functional group, the resulting molecule gains additional hydrogen bonding capabilities, which can significantly influence its binding affinity and specificity for target proteins.[3][5]

The title compound, 2,4-Dimethylthiazole-5-carbohydrazide, combines these two important pharmacophores. A thorough understanding of its solid-state conformation, including bond lengths, bond angles, torsional angles, and intermolecular interactions, provides a foundational blueprint for rational drug design. This structural data can inform the design of more potent and selective analogs, predict potential metabolic liabilities, and aid in the development of effective drug delivery systems.

Synthesis and Material Preparation

The synthesis of 2,4-Dimethylthiazole-5-carbohydrazide begins with the preparation of the core 2,4-dimethylthiazole ring, followed by the introduction of the carbohydrazide moiety at the 5-position.

Synthesis of 2,4-Dimethylthiazole

A well-established method for the synthesis of 2,4-dimethylthiazole involves the reaction of chloroacetone with thioacetamide, which can be generated in situ from acetamide and phosphorus pentasulfide.[6]

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, combine finely divided acetamide and powdered phosphorus pentasulfide in dry benzene.

-

Gradually add a solution of chloroacetone in dry benzene to initiate an exothermic reaction.

-

Control the reaction rate by the dropwise addition of the chloroacetone solution.

-

After the addition is complete, reflux the mixture for 30 minutes.

-

Quench the reaction by adding water with vigorous stirring.

-

Separate the aqueous layer and make it alkaline with a 5 N solution of sodium hydroxide or potassium hydroxide.

-

Extract the crude 2,4-dimethylthiazole with ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

Purify the resulting oil by fractional distillation to obtain pure 2,4-dimethylthiazole (boiling point: 143-145 °C).[6]

Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide

The carbohydrazide functionality is typically introduced via the corresponding carboxylic acid or ester. 2,4-dimethylthiazole-5-carboxylic acid can be synthesized from the 2,4-dimethylthiazole precursor through a series of reactions including formylation and oxidation. The carboxylic acid is then converted to the carbohydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

-

Convert the purified 2,4-dimethylthiazole to 2,4-dimethylthiazole-5-carboxylic acid. A closely related precursor is 2,4-dimethylthiazole-5-carboxylic acid (CAS: 53137-27-2).[7]

-

In a round-bottomed flask, dissolve the 2,4-dimethylthiazole-5-carboxylic acid in a suitable solvent such as methanol or ethanol.

-

Add an excess of hydrazine monohydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The expected product is a solid with a melting point in the range of 124-126 °C.[7]

Crystallization: The Gateway to High-Resolution Structure

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis.[8][9] The choice of solvent and crystallization technique is critical and is guided by the physicochemical properties of the compound.

Physicochemical Properties of 2,4-Dimethylthiazole-5-carbohydrazide

| Property | Value | Unit |

| Molecular Formula | C₆H₉N₃OS | - |

| Molecular Weight | 171.22 | g/mol |

| Melting Point | 124-126 | °C |

| LogP | 1.45460 | - |

| Polar Surface Area | 96.25 | Ų |

Table 1: Physical Properties of 2,4-Dimethylthiazole-5-carbohydrazide.[7]

The moderate lipophilicity (LogP) and defined melting point suggest that the compound is amenable to crystallization from a variety of organic solvents.[7]

Recommended Crystallization Techniques

Given the properties of the target compound, the following crystallization methods are recommended:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): This is a widely used method for small molecules.[8]

-

Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant solution.

-

Sitting Drop: The drop of the compound solution is placed in a well of a crystallization plate, which is then sealed in a larger chamber containing the precipitant.

-

-

Temperature Gradient: Create a saturated solution at an elevated temperature and then slowly cool it to induce crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[10][11] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

Caption: Experimental workflow for crystal structure analysis.

Step-by-Step Protocol

-

Crystal Selection and Mounting: Select a well-formed single crystal (ideally > 0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[8][9]

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A modern instrument equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is recommended.[10] Collect a series of diffraction images at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: Index the diffraction spots to determine the unit cell parameters and space group. Integrate the intensities of the reflections and apply corrections for absorption and other experimental factors.

-

Structure Solution: Solve the phase problem to obtain an initial electron density map. For small molecules like 2,4-Dimethylthiazole-5-carbohydrazide, direct methods are typically successful.[9]

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.

-

Structure Validation: Validate the final structure using software tools like CHECKCIF to ensure its chemical and geometric reasonableness. The final structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information:

-

Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the planarity of the thiazole ring and the conformation of the carbohydrazide side chain.

-

Bond Lengths and Angles: These parameters provide insights into the bonding and hybridization within the molecule.

-

Intermolecular Interactions: Identify and analyze non-covalent interactions such as hydrogen bonds, halogen bonds (if applicable in derivatives), and π-π stacking. These interactions are crucial for understanding the crystal packing and can inform the design of solid-state formulations. For instance, in related heterocyclic structures, intermolecular C-H···O and N-H···O hydrogen bonds are often observed to stabilize the crystal lattice.[12]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and bioavailability.

Caption: Potential intermolecular hydrogen bonding in the crystal lattice.

Conclusion: From Structure to Drug Development

The crystal structure analysis of 2,4-Dimethylthiazole-5-carbohydrazide provides invaluable data for drug development. This information can be used to:

-

Guide Lead Optimization: Modify the molecular structure to enhance binding affinity and selectivity.

-

Facilitate In Silico Screening: Use the determined conformation as a starting point for computational studies, such as molecular docking and molecular dynamics simulations.

-

Understand Physicochemical Properties: Correlate the crystal packing with properties like solubility and stability, which are critical for formulation development.

By following the comprehensive approach outlined in this guide, researchers can successfully determine and analyze the crystal structure of 2,4-Dimethylthiazole-5-carbohydrazide, thereby accelerating the discovery and development of novel therapeutic agents based on this promising scaffold.

References

-

Creative BioMart. X-ray Crystallography. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Anazi, M. R. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4949. [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

DergiPark. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. [Link]

-

National Institutes of Health. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

-

MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

-

Organic Syntheses. 2,4-Dimethylthiazole. [Link]

-

National Institutes of Health. 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1][8]benzothiazin-2-yl)-N'-(thiophen-2-ylmethylene)acetohydrazide. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Dimethylthiazole-5-carbohydrazide (99357-25-2) for sale [vulcanchem.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. rigaku.com [rigaku.com]

- 12. 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N′-(2-thienylmethylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2,4-Dimethylthiazole-5-carbohydrazide in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility of 2,4-dimethylthiazole-5-carbohydrazide, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical insights and practical, field-proven methodologies to understand and experimentally determine the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage screening to formulation and in vivo efficacy. For a compound like 2,4-dimethylthiazole-5-carbohydrazide, understanding its solubility in various solvents is not merely an academic exercise but a critical step in assessing its potential as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hindering a compound's journey from the lab to the clinic. Conversely, knowledge of its solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro assays.

This guide will delve into the structural attributes of 2,4-dimethylthiazole-5-carbohydrazide that govern its solubility and present a systematic approach to its experimental determination.

Physicochemical Properties of 2,4-Dimethylthiazole-5-carbohydrazide

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₉N₃OS | - | [1][2][3] |

| Molecular Weight | 171.22 | g/mol | [1][2][3] |

| Melting Point | 124-126 | °C | [1] |

| LogP | 1.45460 | - | [1] |

| Polar Surface Area (PSA) | 96.25 | Ų | [1] |

The LogP value of 1.45 suggests a moderate lipophilicity, indicating that 2,4-dimethylthiazole-5-carbohydrazide possesses a balance between hydrophilicity and lipophilicity.[1] This balance is a promising feature for drug candidates, as it can influence both membrane permeability and aqueous solubility. The polar surface area (PSA) of 96.25 Ų is also within a favorable range for potential cell permeability.[1]

The structure of 2,4-dimethylthiazole-5-carbohydrazide, featuring a thiazole ring and a carbohydrazide functional group, presents opportunities for various intermolecular interactions, including hydrogen bonding (both donor and acceptor sites in the hydrazide moiety), dipole-dipole interactions, and van der Waals forces. These interactions will dictate its solubility in different solvent environments.

Hypothetical Solubility Profile of 2,4-Dimethylthiazole-5-carbohydrazide

Due to the absence of publicly available experimental data, the following table presents a representative, hypothetical solubility profile of 2,4-dimethylthiazole-5-carbohydrazide in a range of common laboratory solvents at ambient temperature (~25 °C). This data is intended to serve as a practical example for the application of the methodologies described in this guide.

| Solvent | Solvent Polarity (Index) | Dielectric Constant | Solubility (mg/mL) | Classification |

| Water | 10.2 | 80.1 | ~0.5 | Sparingly Soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | ~10.2 | ~80 | ~0.6 | Sparingly Soluble |

| Methanol | 5.1 | 32.7 | ~15 | Soluble |

| Ethanol | 4.3 | 24.6 | ~10 | Soluble |

| Isopropanol | 3.9 | 19.92 | ~5 | Moderately Soluble |

| Acetonitrile | 5.8 | 37.5 | ~8 | Moderately Soluble |

| Acetone | 5.1 | 20.7 | ~12 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | >100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | >80 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | ~20 | Soluble |

| Dichloromethane (DCM) | 3.1 | 8.93 | ~2 | Slightly Soluble |

| Toluene | 2.4 | 2.38 | <0.1 | Insoluble |

| Hexane | 0.1 | 1.88 | <0.1 | Insoluble |

Disclaimer: This is a hypothetical dataset for illustrative purposes.

Interpretation of Hypothetical Data:

The data suggests that 2,4-dimethylthiazole-5-carbohydrazide exhibits poor solubility in non-polar, aprotic solvents like hexane and toluene, which is expected given the polar nature of the carbohydrazide group. Its solubility is significantly higher in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. This indicates that both hydrogen bonding and dipole-dipole interactions play a crucial role in the solvation process. The limited aqueous solubility is a key characteristic that would require careful consideration during drug development.

Experimental Protocols for Solubility Determination

To ensure scientific rigor, the determination of solubility should follow well-established protocols. Two primary methods are employed in drug discovery: Equilibrium (Thermodynamic) Solubility and Kinetic Solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the true thermodynamic solubility of a compound at equilibrium and is considered the gold standard.[4]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow:

Figure 1: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of 2,4-dimethylthiazole-5-carbohydrazide (e.g., 2-5 mg) into a glass vial.

-

Add a precise volume (e.g., 1 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours).[5]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[5]

-

Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.[6]

-

Quantification: Prepare a series of dilutions of the filtered supernatant.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy, to determine the concentration of the dissolved compound.[5][6] A standard calibration curve should be prepared using known concentrations of the compound.

-

Calculation: Calculate the solubility based on the concentration determined from the calibration curve.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[7] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or by quantifying the amount of compound remaining in solution after filtration.[7][8]

Experimental Workflow:

Figure 2: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Preparation: Prepare a high-concentration stock solution of 2,4-dimethylthiazole-5-carbohydrazide in 100% DMSO (e.g., 10 or 20 mM).[9]

-

Precipitation: In a microtiter plate, add a small aliquot of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.[9]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1 to 2 hours).[10]

-

Analysis:

-

Nephelometry: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.[8]

-

Filtration-Based Method: Filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by HPLC or UV-Vis spectroscopy.[7][11]

-

-

Data Interpretation: The kinetic solubility is reported as the concentration of the compound remaining in the solution.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice between equilibrium and kinetic solubility assays depends on the stage of drug discovery.[12] Kinetic solubility is favored for high-throughput screening in early discovery due to its speed and low compound requirement.[7] However, it can sometimes overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[12]

Equilibrium solubility, while more time and resource-intensive, provides a more accurate and thermodynamically relevant value.[6][13] This is crucial for lead optimization and pre-formulation studies where a precise understanding of the compound's intrinsic solubility is required.

To ensure the trustworthiness of these protocols, a self-validating system should be in place. This includes:

-

Use of Reference Compounds: Running a reference compound with known solubility in parallel with the test compound to validate the assay performance.

-

Replicates: Performing each measurement in at least triplicate to assess the reproducibility of the results.

-

Purity of the Compound: Ensuring the high purity of the 2,4-dimethylthiazole-5-carbohydrazide sample, as impurities can significantly affect solubility measurements.

-

Calibration and Validation: Proper calibration of all analytical instruments and validation of the quantification methods.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2,4-dimethylthiazole-5-carbohydrazide. By understanding its physicochemical properties and applying robust experimental protocols, researchers can generate reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

Equilibrium Solubility Assays Protocol - AxisPharm. Available at: [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at: [Link]

-

2,4-Dimethyl-thiazole-5-carboxylic acid hydrazide | AMERICAN ELEMENTS ®. Available at: [Link]

-

Summary of the assay method for the determination kinetic solubility - Studylib. Available at: [Link]

-

Compound solubility measurements for early drug discovery | Computational Chemistry. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

Sources

- 1. 2,4-Dimethylthiazole-5-carbohydrazide (99357-25-2) for sale [vulcanchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 2,4-DIMETHYL-THIAZOLE-5-CARBOXYLIC ACID HYDRAZIDE , 0.97 , 99357-25-2 - CookeChem [cookechem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. studylib.net [studylib.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Literature review of 2,4-Dimethylthiazole-5-carbohydrazide and its analogs

An In-depth Technical Guide to 2,4-Dimethylthiazole-5-carbohydrazide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[1][4] Thiazole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][5][6] The core's ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets makes it a privileged structure in drug discovery.[1] This guide focuses on a specific, highly promising class of derivatives: 2,4-dimethylthiazole-5-carbohydrazide and its analogs, particularly the hydrazones derived from it. The carbohydrazide moiety serves as a critical synthetic handle, allowing for the facile generation of diverse libraries of compounds with enhanced biological profiles.[7][8]

PART 1: Synthesis and Chemical Profile

The chemical backbone of the target compounds is the 2,4-dimethylthiazole ring, which can be synthesized via the Hantzsch thiazole synthesis.[8][9] This classic method involves the condensation of a thioamide with an α-halocarbonyl compound.[10] For the core of our interest, the process begins with creating the ethyl 2,4-dimethylthiazole-5-carboxylate ester, which is then converted to the key intermediate, 2,4-dimethylthiazole-5-carbohydrazide, through reaction with hydrazine hydrate.[8]

The true versatility of this scaffold lies in the reactivity of the carbohydrazide group.[11] This functional group readily condenses with a wide array of aldehydes and ketones to form stable hydrazone analogs.[12][13][14][15] This reaction is a cornerstone of combinatorial chemistry, as it allows for the introduction of various aryl and heteroaryl substituents, enabling systematic exploration of the structure-activity relationship (SAR).[7][8]

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide

This protocol outlines the laboratory-scale synthesis of the core intermediate.

Step 1: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

-

To a solution of thioacetamide (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

-

Heat the resulting mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure ester.

Step 2: Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide (4)

-

Dissolve the ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) from the previous step in absolute ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the resulting white or light-colored solid, wash with cold ethanol, and dry under vacuum to obtain the pure 2,4-dimethylthiazole-5-carbohydrazide.[8]

Workflow for Analog Synthesis

The following diagram illustrates the synthetic pathway from the core carbohydrazide to its diverse hydrazone analogs.

Caption: Synthetic workflow for 2,4-dimethylthiazole-5-carbohydrazide and its hydrazone analogs.

PART 2: Biological Activities and Structure-Activity Relationships (SAR)

Analogs derived from 2,4-dimethylthiazole-5-carbohydrazide have demonstrated a remarkable breadth of biological activities. The introduction of different substituted aryl rings via the hydrazone linkage significantly modulates their potency and selectivity.

Antimicrobial Activity

Thiazole-hydrazone derivatives are potent antimicrobial agents.[7][16] The combination of the thiazole ring and the azomethine group (-N=CH-) of the hydrazone is crucial for their activity.[16] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][10]

Mechanism of Action: While the exact mechanisms can vary, many thiazole derivatives are thought to interfere with essential cellular processes. For bacteria, this can include the inhibition of enzymes like DNA gyrase or interference with cell wall synthesis.[17] In fungi, they may disrupt membrane integrity or inhibit key enzymes.

Structure-Activity Relationship (SAR):

-

Electron-withdrawing groups (e.g., -Cl, -F, -Br, -CF₃) on the aryl ring of the hydrazone moiety often enhance antimicrobial activity.[7]

-

The position of the substituent on the aryl ring is also critical, with para-substitution frequently leading to better antimicrobial properties.[7]

-

Compounds with a hydroxyl (-OH) group on the aromatic ring have also shown significant activity.[18]

Anticancer Activity

A significant body of research highlights the potential of thiazole derivatives as anticancer agents.[3][19][20][21] They exhibit cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon cancer.[20][22]

Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[20][23] Specific molecular targets identified include key kinases involved in cancer signaling pathways, such as VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that feed tumors).[20]

Structure-Activity Relationship (SAR):

-

The presence of a hydrazone moiety is often favorable for cytotoxic activity.[23]

-

Substitutions on the phenyl ring attached to the hydrazone can dramatically influence potency. For instance, a compound with a phenylhydrazinyl group (R=NH-NH-Ph) showed exceptionally high activity against MCF-7 and HepG2 cell lines.[20]

-

Combining the thiazole-hydrazone scaffold with other moieties, such as a carboxamide group, has been shown to produce compounds with potent, broad-spectrum anticancer activity.[23]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and thiazole derivatives have emerged as promising anti-inflammatory agents.[5][18][24] They can modulate the inflammatory response by inhibiting key enzymes in the arachidonic acid pathway.[24]

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[24][25] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[18] Some analogs may also inhibit inducible nitric oxide synthase (iNOS), further reducing inflammatory mediators.[26]

Structure-Activity Relationship (SAR):

-

Nitro-substituted thiazole derivatives have shown anti-inflammatory performance superior to standard drugs like Nimesulide in rat paw edema models.[5]

-

The presence of the thiazole ring linked to a substituted hydrazine-1-carbothioamide at position 5 is considered important for anti-inflammatory activity.[19]

-

Molecular docking studies suggest these compounds bind to the active site of COX-2, preventing the substrate from binding.[27]

Summary of Biological Activity Data

The following table summarizes the reported in vitro activity of representative thiazole-hydrazone analogs against various cell lines.

| Compound Class | Substituent (R-group on hydrazone) | Target Cell Line | Activity Metric (IC₅₀) | Reference |

| Anticancer | Phenylhydrazinyl | MCF-7 (Breast Cancer) | 2.57 µM | [20] |

| Anticancer | Phenylhydrazinyl | HepG2 (Liver Cancer) | 7.26 µM | [20] |

| Anticancer | Unsubstituted (H) | MCF-7 (Breast Cancer) | 12.7 µM | [20] |

| Anticancer | Bromo (Br) | HepG2 (Liver Cancer) | 51.7 µM | [20] |

| Antimicrobial | 4-Bromo-phenyl | C. albicans | Potent Growth Inhibition | [7] |

| Antimicrobial | 4-Fluoro-phenyl | Various Bacteria | Moderate to Good Activity | [7] |

| Anti-diabetic | 2-Hydroxy-phenyl | α-amylase | 14.6 mM | [28] |

PART 3: Key Methodologies and Pathways

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[20]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway: COX-2 Inhibition in Inflammation

Thiazole derivatives exert their anti-inflammatory effects by intervening in the arachidonic acid cascade. The diagram below illustrates the inhibition of the COX-2 pathway.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4-Dimethylthiazole-5-carbohydrazide (99357-25-2) for sale [vulcanchem.com]

- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrazone synthesis [organic-chemistry.org]

- 16. tandfonline.com [tandfonline.com]

- 17. jchemrev.com [jchemrev.com]

- 18. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]

- 26. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors and Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, featuring prominently in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. 2,4-Dimethylthiazole-5-carbohydrazide is a functionalized derivative that serves as a valuable building block for synthesizing more complex molecules, leveraging the reactive hydrazide moiety for further elaboration into structures like 1,3,4-oxadiazoles, pyrazoles, or Schiff bases.

This technical guide provides an in-depth exploration of the primary synthetic pathways to 2,4-Dimethylthiazole-5-carbohydrazide, with a rigorous focus on the selection and chemistry of its core precursors. We will dissect the strategic decisions behind the chosen methodologies, grounding the discussion in established chemical principles to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Part 1: Synthesis of the Thiazole Core via Hantzsch Cyclization

The foundational step in constructing the target molecule is the formation of the 2,4-dimethylthiazole ring functionalized at the 5-position with a carboxylate group. The Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction first described in 1887, remains the most efficient and logical approach.[1][2][3] This reaction involves the cyclization of an α-haloketone with a thioamide.

Core Precursors and Their Strategic Roles

The specific substitution pattern of our target dictates the selection of two key precursors:

-

Thioacetamide (C₂H₅NS, CAS: 62-55-5): This reagent serves as the source for the C2 and N3 atoms of the thiazole ring, critically providing the methyl group at the 2-position. Its sulfur atom acts as the initial nucleophile in the reaction sequence. Thioacetamide is favored for its commercial availability and high reactivity in Hantzsch cyclizations.[4][5]

-

Ethyl 2-chloroacetoacetate (C₆H₉ClO₃, CAS: 609-15-4): This α-haloketone is a versatile and crucial precursor that provides the remaining C4, C5, and S1-adjacent carbon atoms of the heterocyclic backbone.[6][7][8] Its structure is strategically ideal for three reasons:

-

It contains the required α-halogen (chlorine) that facilitates the initial nucleophilic attack by the thioamide.

-

The ketone carbonyl is essential for the subsequent intramolecular cyclization.

-

Crucially, it possesses the ethyl ester group at what will become the 5-position of the thiazole ring, serving as the direct antecedent to the final carbohydrazide functionality.[9]

-

Reaction Mechanism: A Step-by-Step Analysis

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.

-

Nucleophilic Attack (Sɴ2 Reaction): The sulfur atom of thioacetamide, being a potent nucleophile, attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion. This forms an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered heterocyclic ring intermediate (a thiazoline derivative).

-

Dehydration: The resulting hydroxyl intermediate readily undergoes acid-catalyzed dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

The overall workflow is a robust and high-yielding method for accessing the core scaffold, Ethyl 2,4-dimethylthiazole-5-carboxylate.[10][11][12]

Visualization of Hantzsch Synthesis Workflow

Caption: Workflow for Hantzsch synthesis of the core ester precursor.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This protocol is a representative synthesis; appropriate safety precautions must be taken.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thioacetamide (1.0 eq.) and ethyl 2-chloroacetoacetate (1.0 eq.) in absolute ethanol (approx. 3-5 mL per gram of thioacetamide).

-

Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, the volume of the solvent can be reduced under reduced pressure.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield Ethyl 2,4-dimethylthiazole-5-carboxylate as a crystalline solid.

Part 2: Conversion of the Ester to the Carbohydrazide

With the core ester synthesized, the final step involves the conversion of the ethyl ester functionality into the desired carbohydrazide group. This is a standard nucleophilic acyl substitution reaction.

Direct Aminolysis with Hydrazine Hydrate

The most direct and efficient method is the reaction of Ethyl 2,4-dimethylthiazole-5-carboxylate with hydrazine hydrate (N₂H₄·H₂O).

Causality Behind Experimental Choices:

-

Reagent: Hydrazine is a powerful alpha-effect nucleophile, making it highly reactive towards the electrophilic carbonyl carbon of the ester.

-

Stoichiometry: A significant excess of hydrazine hydrate (typically 5-10 equivalents) is used. This serves two purposes: it acts as both the nucleophile and the reaction solvent in some cases, and the large excess ensures the reaction equilibrium is driven strongly towards the product, minimizing the potential for side reactions or incomplete conversion.[13]

-

Solvent & Temperature: The reaction is typically carried out in a protic solvent like ethanol or methanol, which helps to solubilize the reactants. Refluxing the mixture provides the necessary activation energy to overcome the energy barrier of the reaction, leading to a reasonable reaction time (typically 3-12 hours).[13]

Alternative Pathway: Via the Carboxylic Acid

An alternative, albeit longer, route proceeds through the intermediate 2,4-dimethylthiazole-5-carboxylic acid.[14][15][16]

-

Saponification: The ethyl ester is first hydrolyzed to the carboxylic acid using an aqueous base, such as sodium hydroxide, followed by acidification.[14]

-

Activation & Hydrazinolysis: The resulting carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by hydrazine. This is commonly achieved by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), often in the presence of a base like pyridine.[17] The highly reactive acid chloride is then treated with hydrazine to form the final product. This method is useful if the carboxylic acid is the available starting material or if the direct hydrazinolysis of the ester proves to be low-yielding.

Visualization of Final Conversion Pathways

Caption: Direct and indirect synthetic routes to the final product.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide from Ester

This protocol is a representative synthesis; appropriate safety precautions must be taken.

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq.) in absolute ethanol (5-10 mL).

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (80-99%, 10 eq.) to the solution. Equip the flask with a reflux condenser.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring the disappearance of the starting ester by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The product often precipitates upon cooling or after pouring the reaction mixture into cold water.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess hydrazine, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part 3: Summary of Precursor and Product Properties

A clear understanding of the physicochemical properties of the materials involved is critical for experimental design, safety, and analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |

| Thioacetamide | 62-55-5 | C₂H₅NS | 75.13 | White to yellow crystalline solid |

| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid[6] |

| Ethyl 2,4-dimethylthiazole-5-carboxylate | 7210-77-7 | C₈H₁₁NO₂S | 185.24 | Crystalline solid[11] |

| 2,4-Dimethylthiazole-5-carboxylic acid | 53137-27-2 | C₆H₇NO₂S | 157.19 | Solid |

| 2,4-Dimethylthiazole-5-carbohydrazide | 99357-25-2 | C₆H₉N₃OS | 171.22 | Solid[18] |

Conclusion

The synthesis of 2,4-Dimethylthiazole-5-carbohydrazide is a logical and well-defined process rooted in fundamental organic chemistry principles. The strategic pathway hinges on the classic Hantzsch thiazole synthesis, utilizing commercially available and cost-effective precursors—Thioacetamide and Ethyl 2-chloroacetoacetate —to efficiently construct the core heterocyclic scaffold. The subsequent conversion of the resulting ethyl ester to the final carbohydrazide product is a straightforward nucleophilic acyl substitution using hydrazine hydrate. By understanding the causality behind each synthetic step and precursor choice, researchers can confidently and efficiently produce this valuable chemical building block for applications in medicinal chemistry and materials science.

References

- Ethyl-2-Chloroacetoacet

- Ethyl-2-Chloro acetoacetate | Bulk Wholesale Supply & Export

- Ethyl 2-chloroacetoacet

- Synthesis of 2.4-dimethylthiazole-5-carboxylic acid chloride - PrepChem.com.

- 2,4-Dimethylthiazole-5-carboxylic acid synthesis - ChemicalBook.

- 2,4-Dimethylthiazole-5-carboxylic Acid | 53137-27-2 | DCA13727 - Biosynth.

- A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions - Benchchem.

- The Essential Role of Ethyl 2-Chloroacetoacet

- 2,4-Dimethylthiazole - Organic Syntheses Procedure.